AB-Pinaca

Overview

Description

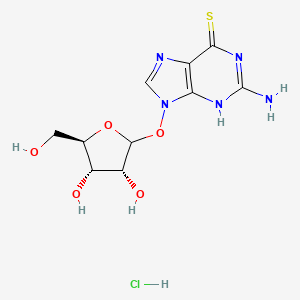

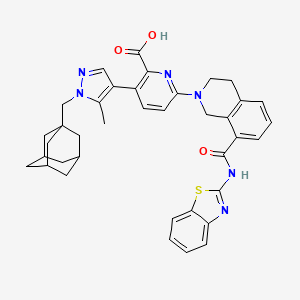

AB-Pinaca is a synthetic cannabinoid that was first identified in illegal herbal products . It was originally developed by Pfizer in 2009 as an analgesic medication . Structurally, this designer drug is developed on an indazole base, which distinguishes it from many JWH compounds having an indolyl base .

Molecular Structure Analysis

This compound has a molecular formula of C18H26N4O2 . It is developed on an indazole base, which distinguishes it from many JWH compounds having an indolyl base .

Chemical Reactions Analysis

This compound is rapidly and extensively metabolized, with the O-demethylated metabolite being the main excreted in urine . The metabolizing enzymes have yet to be identified .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 330.4 g/mol . It is a synthetic cannabinoid developed on an indazole base .

Scientific Research Applications

Pharmacological Properties : AB-Pinaca acts as a high-potency agonist of CB1 and CB2 receptors, with effects such as hypothermia and bradycardia observed in animal models. These effects are consistent with anecdotal reports of psychoactivity in humans (Banister et al., 2015).

Detection in Biological Samples : A method has been developed to detect this compound in human hair using liquid chromatography-tandem mass spectrometry, highlighting the drug's presence in biological fluids and its unusual distribution between head and pubic hair (Arbouche et al., 2019).

Screening and Confirmation in Blood : A study describes a method for screening and confirming synthetic cannabinoids, including this compound, in human whole blood, which aids in forensic investigations (Tynon et al., 2017).

In Vivo Metabolite Profiling : Research has been conducted on profiling in vivo metabolites of this compound in human tissues, providing insights into its metabolism and potential impacts on health (Minakata et al., 2020).

Metabolite Profiling : A study on the metabolism of this compound and its analogs suggests differences in the primary metabolites produced by its non-fluoropentylindole/indazole synthetic cannabinoids (Wohlfarth et al., 2015).

Effects on Major Drug-Metabolizing Enzymes : this compound has been shown to inhibit certain human major cytochrome P450s, which are crucial in drug metabolism. This suggests potential drug-drug interactions (Park et al., 2020).

Comparative Pharmacodynamics with THC : Compared to THC, this compound exhibits greater efficacy for G-protein activation and higher potency for adenylyl cyclase inhibition, which may contribute to its pronounced adverse effects (Hutchison et al., 2018).

Mechanism of Action

Target of Action

AB-Pinaca, a synthetic cannabinoid, primarily targets the CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as mood, appetite, pain sensation, and memory .

Mode of Action

This compound acts as a potent agonist for the CB1 and CB2 receptors . It exhibits similar affinity for CB1 receptors as Δ9-THC, the principal psychoactive cannabinoid present in marijuana, but shows greater efficacy for G-protein activation and higher potency for adenylyl cyclase inhibition .

Biochemical Pathways

This compound affects the endocannabinoid system by binding to and activating the CB1 and CB2 receptors . This activation triggers a number of biological responses also triggered by the naturally occurring phytocannabinoid Δ9-THC

Result of Action

The activation of CB1 and CB2 receptors by this compound can lead to various physiological effects. It is known that the use of synthetic cannabinoids like this compound can result in anxiety, psychosis, chest pain, seizures, and even death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that the legal status of this compound varies depending on the country , which can influence its availability and use.

Safety and Hazards

AB-Pinaca is a Schedule I controlled substance in the United States, meaning it has no currently accepted medical use, a lack of accepted safety for use under medical supervision, and a high potential for abuse . It is also listed in the Fifth Schedule of the Misuse of Drugs Act and so is illegal in Singapore . Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

Future Directions

properties

IUPAC Name |

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-pentylindazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O2/c1-4-5-8-11-22-14-10-7-6-9-13(14)16(21-22)18(24)20-15(12(2)3)17(19)23/h6-7,9-10,12,15H,4-5,8,11H2,1-3H3,(H2,19,23)(H,20,24)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMHPAQOAAZSHS-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@@H](C(C)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904034 | |

| Record name | N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-pentyl-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1445752-09-9 | |

| Record name | N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-pentyl-1H-indazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445752-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AB-PINACA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445752099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-pentyl-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AB-PINACA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J3KC3S2PA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-fluorobenzofuran-3-yl)-4-(5-methyl-5H-[1,3]dioxolo[4,5-f]indol-7-yl)-1H-pyrrole-2,5-dione](/img/structure/B605026.png)

![1-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl]-3,3-diphenylpiperidin-2-one](/img/structure/B605027.png)

![1-(7-Methoxyquinolin-4-yl)-3-[6-(trifluoromethyl)pyridin-2-yl]urea](/img/structure/B605029.png)

![(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-(4-((1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-2-oxo-6,9,12-trioxa-3-azatetradecan-14-yl)carbamoyl)-2-methoxyphenyl)-4-cyano-5-neopentylpyrrolidine-2-carboxamide](/img/structure/B605037.png)